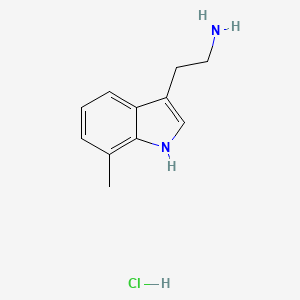

2-(7-Methyl-1h-indol-3-yl)ethylamine hydrochloride

Description

Historical Perspectives in Indolealkylamine Research

The study of indolealkylamines has a rich history, deeply intertwined with the exploration of natural products and their effects on the central nervous system. Research into compounds like serotonin (B10506) (5-hydroxytryptamine), a crucial neurotransmitter, and psilocybin, a naturally occurring psychedelic from certain mushrooms, laid the groundwork for understanding the profound biological effects of this chemical class. japsonline.com Early investigations in the mid-20th century focused on understanding the structure-activity relationships of these compounds, particularly how modifications to the tryptamine (B22526) backbone alter their pharmacological profiles. The synthesis and study of various substituted tryptamines, including methylated analogues, have been a continuous area of research to probe the function of serotonin receptors and other biological targets. nih.govnih.gov

Structural Classification within Tryptamine Derivatives

Tryptamine derivatives are classified based on the substitutions on the indole (B1671886) ring, the ethylamine (B1201723) side chain, or the terminal amino group. japsonline.com 7-Methyltryptamine (B88337) falls into the category of ring-substituted tryptamines. The position of the methyl group on the indole ring is a critical determinant of its properties. For instance, methylation at different positions, such as the 5- or 2-position, results in compounds with distinct pharmacological profiles. datapdf.com Further classification can be made based on substitutions on the amine, such as the well-known N,N-dimethyltryptamine (DMT). wikipedia.org 7-Methyltryptamine itself is a primary amine, lacking any substitution on the ethylamine nitrogen.

Significance of Indole Substitution Patterns in Chemical Biology

The substitution pattern on the indole ring of a tryptamine molecule is of paramount importance in chemical biology as it dictates the compound's affinity and efficacy at various biological targets, primarily serotonin (5-HT) receptors. nih.gov The size, position, and electronic nature of the substituent can dramatically alter how the molecule binds to the receptor pocket. For example, the addition of a hydroxyl group at the 5-position yields serotonin, a key neurotransmitter. japsonline.com Methylation at certain positions can enhance lipophilicity, potentially affecting the molecule's ability to cross the blood-brain barrier. datapdf.com The study of these substitution patterns provides valuable insights into the topology of receptor binding sites and is a cornerstone of rational drug design for targeting the serotonergic system. nih.govnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(7-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10;/h2-4,7,13H,5-6,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXLVXQSFKCFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811338 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26346-39-4, 159730-18-4 | |

| Record name | 1H-Indole-3-ethanamine, 7-methyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26346-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(7-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 7 Methyl 1h Indol 3 Yl Ethylamine and Analogues

Classical Approaches to 7-Substituted Indole (B1671886) Synthesis

Traditional methods for indole synthesis have been adapted to produce 7-methyl-substituted indoles, which are key precursors to the target compound. These methods remain valuable due to their reliability and the wide availability of starting materials.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of indole chemistry and a reliable method for preparing substituted indoles. wikipedia.orgtcichemicals.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgchemeurope.comnih.gov

To synthesize the 7-methylindole (B51510) scaffold, o-tolylhydrazine (B1593758) (2-methylphenylhydrazine) is used as the key starting material. This ensures the methyl group is positioned at the C7 position of the final indole ring. The choice of the carbonyl component is crucial for introducing the precursor to the ethylamine (B1201723) side chain at the C3 position. A common partner for this reaction is 4-aminobutanal (B194337) diethyl acetal. The reaction proceeds through the formation of the corresponding hydrazone, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to yield the aromatic indole. nih.gov

Table 1: Key Steps in Fischer Indole Synthesis for 7-Methyltryptamine (B88337)

| Step | Description | Reactants | Key Intermediate |

|---|---|---|---|

| 1 | Hydrazone Formation | o-tolylhydrazine, Aldehyde/Ketone (e.g., 4-aminobutanal diethyl acetal) | o-tolylhydrazone |

| 2 | Isomerization | - | Ene-hydrazine |

| 3 | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Acid catalyst (e.g., H₂SO₄, PPA) | Di-imine |

| 4 | Cyclization & Aromatization | - | 7-methylindole derivative |

The selection of the acid catalyst is important, with options ranging from Brønsted acids like sulfuric acid and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride. chemeurope.comnih.gov A synthesis for the related compound 2-(2,7-dimethyl-1H-indol-3-yl)ethylamine has been reported starting from o-tolylhydrazine and 5-chloro-2-pentanone, highlighting the adaptability of the Fischer synthesis for 7-methyl substituted indoles. chemicalbook.com

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. mdpi.com In the context of 2-(7-Methyl-1H-indol-3-yl)ethylamine synthesis, this method is typically employed to install the ethylamine side chain onto a pre-formed 7-methylindole nucleus.

The process begins with a 7-methylindole derivative bearing a two-carbon carbonyl-containing side chain at the C3 position, such as 7-methyl-3-indoleacetaldehyde or 7-methyl-3-indoleglyoxylamide. This intermediate is reacted with an amine source, such as ammonia or an ammonium (B1175870) salt, to form an imine or enamine intermediate. The subsequent reduction of this intermediate in the same pot yields the desired primary amine.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium borohydride (B1222165) (NaBH₄). mdpi.comnih.gov The choice of reagent depends on the specific substrate and desired reaction conditions. For example, the synthesis of N,N-dimethyltryptamine (DMT) often utilizes reductive amination conditions with tryptamine (B22526), formaldehyde, and a reducing agent like sodium cyanoborohydride. nih.govdntb.gov.ua This same principle can be applied to 7-methyl-3-indoleacetaldehyde to produce the target primary amine.

For the synthesis of the 7-methylindole core, the process starts with the diazotization of o-toluidine (B26562) (2-methylaniline) to form the corresponding diazonium salt. This salt is then coupled with a β-keto-ester, such as ethyl 2-methylacetoacetate. The resulting intermediate undergoes hydrolysis and decarboxylation to yield the desired arylhydrazone. chemeurope.com This hydrazone can then be subjected to the acidic conditions of the Fischer indole synthesis to cyclize into the 7-methylindole ring system. wikipedia.orgrsc.org This combined Japp-Klingemann/Fischer indole approach has been successfully applied to the synthesis of 7-alkoxy-α-methyltryptamines, demonstrating its utility for preparing 7-substituted tryptamine analogues. tandfonline.com

Modern Synthetic Strategies

Contemporary organic synthesis has introduced more sophisticated and often more efficient methods for constructing substituted indole rings. These strategies include metal-catalyzed cross-coupling reactions and multicomponent reactions, which offer advantages in terms of functional group tolerance and modularity.

Palladium-catalyzed cross-coupling reactions have become powerful tools for C-C bond formation and the functionalization of heterocyclic compounds, including indoles. atlanchimpharma.com These methods can be used to introduce the methyl group at the C7 position of a pre-functionalized indole ring.

For instance, a 7-haloindole (e.g., 7-bromo-1H-indole) can serve as a substrate for a Suzuki coupling with a methylboronic acid or a Stille coupling with a methylstannane reagent. These reactions, catalyzed by a palladium complex, efficiently form the C-C bond to yield the 7-methylindole core. Conversely, a 7-borylated or 7-stannylated indole can be coupled with a methyl halide. Palladium catalysis has proven effective for the functionalization at various positions of the indole and 7-azaindole (B17877) nucleus, including the C2, C5, and C7 positions. acs.orgnih.govorganic-chemistry.org The Buchwald modification of the Fischer indole synthesis also utilizes a palladium-catalyzed reaction, coupling aryl bromides with hydrazones, which expands the scope of the classical method. wikipedia.orgchemeurope.com

Table 2: Examples of Palladium-Catalyzed Reactions for Indole Functionalization

| Reaction Name | Substrate 1 | Substrate 2 | Catalyst System (Typical) | Position Functionalized |

|---|---|---|---|---|

| Suzuki Coupling | 7-Bromoindole | Methylboronic acid | Pd(PPh₃)₄, Base | C7 |

| Stille Coupling | 7-Iodoindole | Trimethylstannyl chloride | Pd(PPh₃)₂, CuI | C7 |

| Sonogashira Coupling | 7-Iodoindole | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | C7 |

| Heck Coupling | 7-Haloindole | Alkene | Pd(OAc)₂, Ligand, Base | C7 |

These methods offer high functional group tolerance and are often amenable to late-stage functionalization in the synthesis of complex molecules. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, represent a highly efficient approach to complex molecule synthesis. chemrxiv.org Several MCRs have been developed for the de novo synthesis of the indole core. rsc.orgnih.gov

An advantage of MCRs is their operational simplicity and atom economy. For the synthesis of a 7-substituted indole, an appropriately substituted starting material, such as o-toluidine, can be used as one of the components. For example, an innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization can assemble the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides under mild, metal-free conditions. rsc.org By using o-toluidine as the aniline (B41778) component, this methodology could provide a direct route to the 7-methylindole scaffold, which can then be further elaborated to 2-(7-Methyl-1H-indol-3-yl)ethylamine. The modularity of MCRs allows for the generation of diverse indole libraries by simply varying the starting components. researchgate.netrsc.org

Stereoselective Synthesis of Tryptamine Derivatives

The introduction of chirality into tryptamine derivatives is a critical aspect of medicinal chemistry, as the stereochemistry of a molecule often dictates its pharmacological activity. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule, which can be achieved through various strategies, including the use of chiral catalysts or temporary chiral auxiliaries. These methods are essential for creating compounds like β-substituted tryptamines, where a stereocenter is present on the ethylamine side chain.

One advanced strategy for producing chiral tryptamine-related structures involves the asymmetric synthesis of tetrahydro-β-carbolines (THBCs), which are core structures in many biologically active indole alkaloids. These THBCs can be considered cyclic analogues or precursors to more complex tryptamine derivatives. Enantioselective catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a powerful tool for this purpose.

A notable method is the photocatalytic enantioselective Minisci reaction of β-carbolines. This reaction utilizes a cooperative catalytic system involving a photoredox catalyst and a chiral phosphoric acid. This dual-catalyst system enables the direct C–H functionalization of the β-carboline ring, allowing for the construction of enantioenriched C1-substituted β-carbolines with high levels of stereocontrol. This protocol has been successfully applied to the asymmetric synthesis of marine alkaloids, demonstrating its efficacy in creating complex, chiral indole structures.

Another significant approach is the asymmetric transfer hydrogenation (ATH) of 3,4-dihydro-β-carbolines. This method employs chiral ruthenium complexes as catalysts to reduce the imine functionality of the dihydro-β-carboline ring, establishing a stereocenter at the C1 position. This technique has been shown to produce both enantiomers of 1,2,3,4-tetrahydro-β-carbolines in good yields and with high optical purity. The choice of chiral ligand on the ruthenium catalyst dictates the stereochemical outcome of the reduction.

The following table summarizes key findings in the enantioselective catalysis of β-carboline precursors:

| Method | Catalyst System | Substrate Type | Key Findings |

|---|---|---|---|

| Photocatalytic Minisci Reaction | Photoredox catalyst + Chiral Phosphoric Acid | β-Carbolines | Allows direct, highly enantioselective C-H functionalization at the C1 position. Effective for creating a range of C1-aminoalkylated β-carbolines. |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ruthenium Complexes | 1-Substituted-3,4-dihydro-β-carbolines | Produces 1,2,3,4-tetrahydro-β-carbolines with high optical purity and in good yields. Both enantiomers are accessible by selecting the appropriate chiral catalyst. |

| Rhodium(I)-Catalyzed [2+2+2] Cyclotrimerization | Rh(I) with Chiral Bisphosphine Ligands (e.g., H8-BINAP) | Yne-ynamide precursors | Enables the asymmetric synthesis of atropisomeric 1-aryl-β-carbolines with good enantioselectivity and excellent regioselectivity. |

Chiral auxiliary-based synthesis is a classic and reliable strategy for controlling stereochemistry. wikipedia.org In this approach, an enantiomerically pure molecule (the auxiliary) is temporarily attached to an achiral substrate. wikipedia.org The presence of the auxiliary directs a subsequent chemical transformation, such as alkylation, to occur diastereoselectively. wikipedia.org After the desired chiral center has been created, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse. wikipedia.org

Oxazolidinone Auxiliaries: Popularized by David A. Evans, chiral oxazolidinones are among the most effective auxiliaries for stereoselective synthesis. wikipedia.orgsantiago-lab.com These auxiliaries are typically derived from readily available chiral amino alcohols. The general process involves acylating the oxazolidinone with a carboxylic acid derivative to form an imide. Deprotonation of this imide at the α-carbon with a strong base, such as lithium diisopropylamide (LDA), generates a stable Z-enolate. wikipedia.orgharvard.edu

The steric bulk of the substituent on the oxazolidinone ring (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the enolate, forcing an incoming electrophile, such as an alkyl halide, to approach from the less hindered side. blogspot.com This results in a highly diastereoselective alkylation, creating a new stereocenter with a predictable configuration. harvard.edu Following the alkylation, the auxiliary can be cleaved under various conditions (e.g., hydrolysis with lithium hydroperoxide or reduction with lithium borohydride) to reveal the chiral carboxylic acid, alcohol, or other desired functional groups, with the auxiliary being recovered. santiago-lab.com

Pseudoephedrine Auxiliaries: Pseudoephedrine is another highly effective and practical chiral auxiliary. wikipedia.org Both (1R,2R)- and (1S,2S)-pseudoephedrine are commercially available and can be used to synthesize products of either enantiomeric configuration. wikipedia.org In this method, pseudoephedrine is converted into an amide with the substrate carboxylic acid. wikipedia.org Deprotonation with a strong base generates a lithium enolate, which is chelated by the auxiliary's hydroxyl group, creating a rigid structure. harvard.edu

This rigid conformation directs the subsequent alkylation to occur anti to the hydroxyl group and syn to the methyl group, leading to high diastereoselectivity. wikipedia.org A significant advantage of this method is that the resulting alkylated pseudoephedrine amides are often highly crystalline, which can allow for easy purification and enhancement of diastereomeric purity by recrystallization. harvard.edu The auxiliary can be removed by acidic or basic hydrolysis to yield the enantiomerically enriched carboxylic acid or reduced to provide chiral alcohols or ketones. nih.gov Due to regulatory restrictions on pseudoephedrine, a related compound, pseudoephenamine, has been developed as an effective alternative that offers similar or even superior stereocontrol in many cases. harvard.edunih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Products

The purification and isolation of intermediates and the final product are critical steps in any synthetic sequence to ensure the removal of unreacted starting materials, reagents, and byproducts. The choice of technique depends on the physical and chemical properties of the compound of interest, such as its polarity, solubility, volatility, and acid-base character.

For tryptamine derivatives, a common intermediate is the freebase form, which is often an oil or a solid with a relatively low melting point. A primary purification method for these basic compounds is acid-base extraction. The crude reaction mixture can be dissolved in a non-polar organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic tryptamine will be protonated and move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NH4OH), and the purified tryptamine freebase can be re-extracted into an organic solvent. sciencemadness.org

Chromatography is another powerful tool. For non-polar intermediates, normal-phase column chromatography on silica (B1680970) gel is common. acs.org However, the basicity of the amine group in tryptamines can lead to poor separation and tailing on acidic silica gel. To mitigate this, a small amount of a competing base like triethylamine (B128534) or ammonium hydroxide (B78521) is often added to the eluent. biotage.com Alternatively, amine-functionalized silica or basic alumina (B75360) can be used as the stationary phase. biotage.com For more polar compounds, reversed-phase chromatography is an option. biotage.com

For the final product, 2-(7-Methyl-1H-indol-3-yl)ethylamine hydrochloride, purification is often achieved through crystallization or recrystallization. mdma.ch Once the tryptamine freebase has been synthesized and purified, it can be dissolved in a suitable solvent (e.g., diethyl ether, isopropanol, or methanol) and treated with a solution of hydrogen chloride (HCl) in a solvent like ether or isopropanol. sciencemadness.orgmdma.ch This causes the hydrochloride salt to precipitate out of the solution. sciencemadness.org The resulting solid can be collected by filtration and further purified by recrystallization from an appropriate solvent system, such as methanol/ether or ethanol/hexane, to yield a product of high purity. mdma.chsciencemadness.org

For thermally stable but non-volatile intermediates, vacuum distillation, potentially using a Kugelrohr apparatus for small quantities, can be an effective method to remove impurities. mdma.ch

The following table outlines common purification techniques for tryptamine synthesis:

| Technique | Applicability | Description |

|---|---|---|

| Acid-Base Extraction | Intermediates (Freebase) | Separates the basic tryptamine from neutral or acidic impurities by partitioning it between an organic solvent and an acidic aqueous phase. The freebase is recovered after basification of the aqueous phase. sciencemadness.org |

| Column Chromatography | Intermediates | Separates compounds based on polarity. For basic amines, silica gel is often treated with a base (e.g., triethylamine) to prevent peak tailing. Amine-functionalized silica is also effective. biotage.com |

| Salt Formation & Recrystallization | Final Product (Hydrochloride Salt) | The purified freebase is converted to its hydrochloride salt by adding HCl. The salt, which is typically a crystalline solid, precipitates and is purified by recrystallizing from a suitable solvent system to remove soluble impurities. mdma.chsciencemadness.org |

| Vacuum Distillation | Thermally Stable Intermediates (Freebase) | Purifies liquids or low-melting solids based on differences in boiling points under reduced pressure. A Kugelrohr apparatus is useful for high-boiling oils on a small scale. mdma.ch |

Molecular Interactions and Receptor Binding Dynamics of 7 Methyltryptamine Derivatives

Serotonin (B10506) (5-HT) Receptor System Interactions

7-Methyltryptamine's interaction with the serotonergic system is multifaceted, involving direct binding to various 5-HT receptor subtypes and influencing neurotransmitter release. Like other tryptamine (B22526) derivatives, its structure bears a close resemblance to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), allowing it to interact with serotonin receptors. biomolther.org

Agonist and Antagonist Functional Profiles in Recombinant Systems

In recombinant systems, tryptamine derivatives are evaluated for their ability to activate (agonist activity) or block (antagonist activity) receptor function. 7-methyltryptamine (B88337) and related compounds typically exhibit agonist activity at several 5-HT receptors, particularly the 5-HT2 family. biomolther.orgnih.gov Research indicates that while many tryptamines act as agonists at the 5-HT2A receptor, the specific functional profile—full, partial, or biased agonism—can be influenced by the substitution pattern on the indole (B1671886) ring. nih.govwikipedia.org For instance, studies on α-ethyltryptamines have shown that while the parent compound is a potent 5-HT2A agonist, substitutions can modulate this activity, with some derivatives acting as weak partial agonists. nih.gov The functional activity of 7-methyltryptamine as a dopamine (B1211576) and serotonin releaser has been found to be less potent compared to its 5-methyl and 6-methyl isomers. nih.gov

Ligand Binding Affinity and Selectivity at 5-HT Subtypes (e.g., 5-HT2A)

Binding affinity studies quantify the strength of interaction between a ligand like 7-methyltryptamine and a receptor. These studies have demonstrated that tryptamine derivatives can bind to a wide range of 5-HT receptor subtypes. nih.gov The affinity for the 5-HT2A receptor is a key characteristic for many tryptamines. nih.govmdpi.com

Research comparing various methylated tryptamines has shown that the position of the methyl group significantly impacts binding affinity. For example, in one study, 7-methyltryptamine displayed a lower potency for dopamine release compared to 5-methyltryptamine (B158209). nih.gov A comparative binding study of 64 tryptamine derivatives at 5-HT1A and 5-HT2A receptors provides specific affinity data, highlighting the diverse selectivity profiles within this chemical class. researchgate.net Generally, substitutions on the indole ring can alter the affinity for different 5-HT subtypes, leading to varying selectivity profiles. biomolther.orgresearchgate.net

| Compound | 5-HT1A (IC50 µM) | 5-HT2A (IC50 µM) |

|---|---|---|

| Tryptamine | 14 | 15 |

| 5-Methyltryptamine | 0.17 | 4.8 |

| 7-Methyltryptamine | 11 | 19 |

This interactive table presents data compiled from a large-scale screening of tryptamine derivatives, illustrating how methyl group placement affects receptor binding affinity. Data sourced from Berger et al., 2009. researchgate.net

Allosteric Modulation Mechanisms

Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) binding site used by the endogenous ligand. mdpi.com This binding can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the receptor's response to the orthosteric ligand. nih.govnih.gov While the primary interaction of most tryptamines with 5-HT receptors is orthosteric, the potential for allosteric modulation within this class of compounds is an area of ongoing research. mdpi.com Certain compounds, including natural and synthetic molecules, have been identified as allosteric modulators of 5-HT receptors, particularly the 5-HT2C and 5-HT3 subtypes. mdpi.comnih.gov However, specific evidence detailing 7-methyltryptamine as an allosteric modulator is not extensively documented in the current literature. The mechanism involves inducing a conformational change in the receptor that alters the binding or efficacy of the primary ligand. nih.gov

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

Beyond the serotonergic system, tryptamine derivatives have been shown to interact with the NMDA receptor, a key component of glutamatergic neurotransmission responsible for synaptic plasticity. meduniwien.ac.atnih.gov

Non-Competitive Inhibition by Tryptamine Analogues

Several tryptamine analogues function as non-competitive inhibitors of the NMDA receptor. meduniwien.ac.atumich.edu This means they block receptor activity by binding to a site within the ion channel of the receptor, rather than competing with glutamate (B1630785) or glycine (B1666218) at their respective binding sites. researchgate.net This mechanism is similar to that of other well-known non-competitive NMDA antagonists like ketamine and phencyclidine (PCP). meduniwien.ac.atnih.gov Studies have shown that tryptamine and its derivatives can inhibit the binding of [3H]MK-801, a radioligand that labels the ion channel binding site, confirming their action as non-competitive blockers. meduniwien.ac.at

Structure-Activity Relationships for NMDA Receptor Blockade

The potency of tryptamine analogues as NMDA receptor blockers is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have explored how different substitutions on the tryptamine molecule affect this inhibitory activity. meduniwien.ac.at

Key findings from these studies include:

Indole Ring Methylation : Methyl substitution on the aromatic indole ring can yield compounds with significantly different potencies. Among monomethyl derivatives, 5-methyltryptamine was identified as a more potent NMDA receptor blocker than tryptamine itself. meduniwien.ac.at

Position of Substitution : The position of the substituent is critical. Holographic Quantitative Structure-Activity Relationship (HQSAR) modeling suggests that alkyl substituents at the 7-position, as in 7-methyltryptamine, exert a negative effect on NMDA receptor binding affinity. nih.gov This indicates that 7-methyltryptamine is likely a weaker NMDA receptor inhibitor compared to other isomers like 5-methyltryptamine. meduniwien.ac.atnih.gov

| Compound | IC50 (µM) |

|---|---|

| Tryptamine | 190 |

| 5-Methyltryptamine | 12 |

| 7-Methyltryptamine | >300 |

This interactive table summarizes the inhibitory concentration (IC50) of various tryptamine derivatives on the NMDA receptor. A lower IC50 value indicates greater potency. Data indicates that methylation at the 5-position enhances potency, while methylation at the 7-position reduces it significantly. Data sourced from Saria et al., 2000 and Berger et al., 2009. researchgate.netmeduniwien.ac.at

Monoamine Transporter System Interactions

The primary mechanism by which many tryptamine derivatives exert their effects is through interaction with monoamine transporters, which are responsible for the reuptake of serotonin, norepinephrine (B1679862), and dopamine from the synaptic cleft. nih.govfrontiersin.org These interactions can be broadly categorized as either inhibition of reuptake or acting as a substrate to promote neurotransmitter release (efflux). nih.gov

Direct binding affinity and functional data for 7-methyltryptamine at the serotonin transporter (SERT) are not extensively detailed in publicly available literature. However, significant insights can be drawn from its close structural analog, 7,N,N-trimethyltryptamine (7-Me-DMT), which differs only by the addition of two methyl groups to the terminal amine.

Research on 7,N,N-trimethyltryptamine demonstrated its function as a potent and selective inhibitor of serotonin uptake in rat forebrain synaptosomes, exhibiting a half-maximal inhibitory concentration (IC50) of 0.4 µM. nih.gov This suggests that the 7-methylated tryptamine scaffold has a strong affinity for SERT. The parent compound, tryptamine, is known to act as a substrate for SERT, leading to serotonin release. wikipedia.org Many tryptamine derivatives exhibit substrate behavior at SERT, meaning they are transported into the presynaptic neuron, which can trigger a reversal of the transporter's function, causing an efflux of serotonin into the synapse. researchgate.net This substrate activity is often characterized by high binding-to-uptake ratios, indicating that the compound interacts with the transporter in a manner that facilitates release rather than simple blockade. researchgate.net

The affinity of 7-methyltryptamine derivatives for the norepinephrine transporter (NET) and the dopamine transporter (DAT) appears to be considerably lower than for SERT. Studies on the closely related compound 7,N,N-trimethyltryptamine found it to be substantially less potent at inhibiting norepinephrine and dopamine uptake compared to serotonin uptake. nih.gov The reported IC50 values were 180 µM for NET and 61 µM for DAT. nih.gov This demonstrates a significant selectivity for SERT, with the compound being approximately 450-fold more selective for SERT over NET and 152-fold more selective for SERT over DAT.

This preferential affinity for SERT over the catecholamine transporters is a common feature among many indolethylamine derivatives. For comparison, the unsubstituted parent molecule, tryptamine, acts as a releasing agent with EC50 values of 32.6 nM for serotonin, 164 nM for dopamine, and 716 nM for norepinephrine, also showing a preference for SERT. wikipedia.org

Table 1: Inhibitory Potency of 7,N,N-Trimethyltryptamine at Monoamine Transporters This interactive table summarizes the IC50 values for the inhibition of monoamine uptake by 7,N,N-trimethyltryptamine, a close structural analog of 7-methyltryptamine.

| Transporter | IC50 (µM) | Selectivity Ratio (vs. SERT) |

| SERT | 0.4 | 1 |

| DAT | 61 | 152.5 |

| NET | 180 | 450 |

| Data sourced from Res Commun Chem Pathol Pharmacol. 1978 Jan;19(1):161-4. nih.gov |

Compounds that interact with monoamine transporters typically function through one of two primary mechanisms: reuptake inhibition or substrate-mediated release. nih.gov

Reuptake Inhibition: Inhibitors, such as cocaine, act as blockers by binding to the transporter protein and physically occluding the channel, thereby preventing the reuptake of the neurotransmitter from the synaptic cleft. nih.gov This leads to an increased concentration and prolonged action of the neurotransmitter in the synapse.

Releasing Activity: Releasing agents, or substrates, like amphetamine, are transported into the presynaptic neuron by the transporter protein. nih.gov Once inside, they disrupt the vesicular storage of monoamines and promote a reversal of the transporter's direction of flow, a process known as efflux. researchgate.net This results in a rapid, non-vesicular release of neurotransmitters into the synapse.

Many tryptamine derivatives, including the parent compound, are known to function as transporter substrates, thereby acting as monoamine releasers. wikipedia.orgresearchgate.net The high affinity of the 7-methyltryptamine scaffold for SERT, as suggested by data from its N,N-dimethylated analog, indicates a potent interaction. nih.gov Whether this interaction primarily results in reuptake inhibition or substrate-mediated release for 7-methyltryptamine itself requires further specific investigation through functional efflux assays.

Other Potential Molecular Targets and Off-Target Receptor Profiling

Beyond the monoamine transporter system, tryptamine derivatives can interact with a range of other molecular targets. Research investigating the activity of various tryptamines at the N-methyl-D-aspartate (NMDA) receptor has provided specific data for 7-methyltryptamine.

In a study assessing the ability of tryptamine derivatives to act as non-competitive NMDA receptor blockers, 7-methyltryptamine was shown to inhibit the binding of [3H]MK-801 to rat hippocampal membranes. meduniwien.ac.at It exhibited an IC50 value in the range of 640-660 µM. meduniwien.ac.at This indicates a relatively weak interaction compared to other compounds in the same study, such as 5-methyltryptamine (IC50 = 12 µM). meduniwien.ac.at Nonetheless, it establishes the NMDA receptor ion channel as a potential, albeit low-potency, molecular target for 7-methyltryptamine.

Table 2: Activity of 7-Methyltryptamine at the NMDA Receptor This table details the inhibitory concentration of 7-methyltryptamine on the binding of a radioligand to the NMDA receptor ion channel.

| Target | Radioligand | IC50 (µM) |

| NMDA Receptor | [3H]MK-801 | 640 - 660 |

| Data sourced from Neurosci. Lett. 2000 Jun 16;287(2):107-10. meduniwien.ac.at |

Enzymatic Transformations and Biotransformation Pathways of 7 Methyltryptamine in Research Models

Monoamine Oxidase (MAO) Interactions and Inhibition Kinetics

Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidation of monoamines. nih.govresearchgate.net 7-Methyltryptamine (B88337) has been investigated for its interaction with MAO enzymes, particularly MAO-A. Studies have shown that 7-methyltryptamine and its analogs can inhibit MAO-A. uni-saarland.deresearchgate.netiatdmct2017.jp

One study identified 7-methyl-α-methyltryptamine (7-Me-AMT) as a competitive inhibitor of MAO-A, with an IC50 value of 0.049 µM, which is comparable to the known MAO-A inhibitors harmine (B1663883) and harmaline. uni-saarland.deresearchgate.netiatdmct2017.jp The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. The same study also found that 7-Me-AMT, along with other α-methylated tryptamines, significantly inhibited MAO activity in human hepatic S9 fractions, which contain both MAO-A and MAO-B isoforms. iatdmct2017.jp The competitive nature of the inhibition by 7-Me-AMT was determined by analyzing enzyme kinetics in the presence of varying concentrations of the substrate and inhibitor, as visualized through a Lineweaver-Burk plot. researchgate.net

Table 1: MAO-A Inhibition by 7-Me-AMT and Reference Compounds

| Compound | IC50 (µM) against MAO-A | Inhibition Mode |

|---|---|---|

| 7-Me-AMT | 0.049 | Competitive |

| Harmine | Comparable to 7-Me-AMT | - |

| Harmaline | Comparable to 7-Me-AMT | - |

This table summarizes the in vitro MAO-A inhibition data for 7-methyl-α-methyltryptamine (7-Me-AMT) in comparison to known inhibitors. Data is sourced from studies on α-methyltryptamine analogs. uni-saarland.deresearchgate.netiatdmct2017.jp

Cytochrome P450 (CYP) Mediated Metabolism in Hepatic Systems (e.g., hepatocyte incubations)

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the phase I metabolism of a vast array of xenobiotics, including tryptamine (B22526) derivatives. mdpi.comnih.gov In vitro studies using human hepatocytes are a primary model for investigating the metabolic pathways of new chemical entities, as they contain a full complement of phase I and phase II enzymes. thermofisher.comeuropa.eu While specific data on 7-methyltryptamine's CYP-mediated metabolism is limited, the metabolism of structurally similar compounds, such as α-methyltryptamine (α-MT), in human hepatocyte incubations provides significant insights. researchgate.netnih.govnih.gov These studies reveal that the primary metabolic transformations for tryptamines include hydroxylation and N-demethylation. nih.govnih.gov

Hydroxylation, the addition of a hydroxyl group, and N-demethylation, the removal of a methyl group from a nitrogen atom, are common metabolic pathways for tryptamines. nih.govnih.gov For instance, the metabolism of N,N-dimethyltryptamine (DMT) involves both hydroxylation and N-demethylation. nih.gov Studies on α-MT in human hepatocytes have identified hydroxylation as a key metabolic step. researchgate.netnih.gov It is plausible that 7-methyltryptamine undergoes similar transformations, with hydroxylation potentially occurring on the indole (B1671886) ring or the ethylamine (B1201723) side chain, and N-demethylation if the amine group is substituted. The specific CYP isoforms responsible for these reactions in 7-methyltryptamine have not been fully elucidated, but in related compounds, enzymes such as CYP2D6, CYP2C19, and CYP3A4 are often involved. nih.govpreprints.org

The identification of in vitro metabolites is crucial for understanding the complete metabolic profile of a compound. In studies of α-MT using human hepatocyte incubations, a number of metabolites have been identified through techniques like liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS). researchgate.netnih.gov The identified metabolites resulted from hydroxylation, O-sulfation, O-glucuronidation, N-glucuronidation, and N-acetylation. nih.gov Nine distinct metabolites of α-MT were identified in these in vitro experiments. researchgate.netnih.govnih.gov Given the structural similarities, it is expected that 7-methyltryptamine would produce a comparable range of metabolites in similar in vitro systems.

Table 2: Potential Metabolic Transformations of 7-Methyltryptamine Based on Analogs

| Metabolic Reaction | Description | Potential Metabolites of 7-Methyltryptamine |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group | Hydroxy-7-methyltryptamine |

| N-Acetylation | Addition of an acetyl group to the amine | N-acetyl-7-methyltryptamine |

| O-Sulfation | Addition of a sulfate (B86663) group to a hydroxylated metabolite | Hydroxy-7-methyltryptamine sulfate |

| O-Glucuronidation | Addition of glucuronic acid to a hydroxylated metabolite | Hydroxy-7-methyltryptamine glucuronide |

| N-Glucuronidation | Addition of glucuronic acid to the amine | 7-Methyltryptamine-N-glucuronide |

This table outlines the likely metabolic transformations 7-methyltryptamine may undergo, based on the observed metabolism of the structurally related compound α-methyltryptamine in human hepatocytes. researchgate.netnih.govnih.gov

Conjugation Reactions (e.g., Glucuronidation, Sulfation, N-Acetylation)

Following phase I metabolism, the resulting metabolites, as well as the parent compound, can undergo phase II conjugation reactions. uomus.edu.iq These reactions increase the water solubility of the compounds, facilitating their excretion. Common conjugation reactions include glucuronidation, sulfation, and N-acetylation. uomustansiriyah.edu.iq

Studies on α-MT have confirmed the occurrence of these conjugation pathways in human hepatocytes. researchgate.netnih.gov Metabolites identified included O-glucuronides and O-sulfates of hydroxylated α-MT, as well as N-glucuronide and N-acetylated forms of the parent compound. nih.govnih.gov The formation of glucuronide and sulfate conjugates is catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govnih.gov Given these findings with a close structural analog, it is highly probable that 7-methyltryptamine and its hydroxylated metabolites are also substrates for these conjugation enzymes.

Stereoselective Enzymatic Processing of Tryptamine Enantiomers

Biosynthetic Precursors and Related Enzymatic Pathways in Non-Mammalian Systems

In non-mammalian systems such as plants, tryptamine and its derivatives are synthesized from the amino acid tryptophan. researchgate.netpsychedelicreview.com The initial step in this biosynthetic pathway is the decarboxylation of tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). researchgate.netresearchgate.net

Following the formation of tryptamine, further modifications can occur. For instance, N-methylation to form N-methyltryptamine (NMT) and subsequently N,N-dimethyltryptamine (DMT) is carried out by the enzyme indolethylamine-N-methyltransferase (INMT), which uses S-adenosyl-methionine (SAM) as a methyl group donor. psychedelicreview.commdpi.com While the direct biosynthesis of 7-methyltryptamine in non-mammalian systems is not extensively documented, it is conceivable that it could be formed through the action of a methyltransferase on the indole ring of tryptamine, either before or after the action of tryptophan decarboxylase on a methylated tryptophan precursor. The biosynthesis of various tryptamine derivatives has been explored in microbial systems like E. coli and yeast for the production of these compounds. google.com

Table 3: Key Enzymes in Tryptamine Biosynthesis in Non-Mammalian Systems

| Enzyme | Abbreviation | Function | Precursor | Product |

|---|---|---|---|---|

| Tryptophan Decarboxylase | TDC | Decarboxylation | Tryptophan | Tryptamine |

| Indolethylamine-N-methyltransferase | INMT | N-methylation | Tryptamine | N-Methyltryptamine (NMT) |

| Indolethylamine-N-methyltransferase | INMT | N-methylation | N-Methyltryptamine | N,N-Dimethyltryptamine (DMT) |

This table details the primary enzymes and their roles in the biosynthetic pathway of simple tryptamines in various organisms. researchgate.netpsychedelicreview.commdpi.com

Analytical Chemistry Methodologies for 7 Methyltryptamine and Its Derivatives

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 7-methyltryptamine (B88337) and its derivatives, enabling the separation of these compounds from complex matrices. The choice of method often depends on the specific requirements of the analysis, including the desired resolution, sensitivity, and the nature of the sample.

Gas Chromatography (GC) with Various Detectors (e.g., GC-MS, GC-EI-MS)

Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For tryptamine (B22526) derivatives, derivatization is often employed to increase their volatility and improve chromatographic peak shape. nih.govoup.com GC coupled with mass spectrometry (GC-MS) is a widely used combination that provides both separation and structural identification. nih.govoup.comproquest.commdpi.com

In GC-MS, electron ionization (EI) is a common ionization technique that generates reproducible mass spectra, which can be compared against spectral libraries for compound identification. mdpi.com The fragmentation patterns observed in GC-EI-MS are characteristic of the molecular structure. For instance, a common fragmentation pathway for many tryptamines involves the formation of an iminium ion as the base peak. psu.edu Studies have shown that GC-MS methods can achieve limits of detection in the low nanogram-per-milliliter range for some tryptamine derivatives in biological samples. nih.govoup.com

Challenges in GC-MS analysis can arise from the thermal degradation of certain tryptamines. proquest.com For example, psilocybin is known to dephosphorylate to psilocin at high temperatures. proquest.com Additionally, isomeric compounds may co-elute and exhibit similar mass spectra, necessitating careful method development and potentially the use of derivatization to achieve separation. nist.gov

Table 1: Selected GC-MS Parameters for Tryptamine Derivative Analysis

| Parameter | Typical Conditions | Reference |

| Column | Fused-silica capillary column (e.g., HP-5MS) | oup.com |

| Carrier Gas | Helium | mdpi.comsouthernforensic.org |

| Injection Mode | Splitless | nih.gov |

| Temperature Program | Ramped, e.g., 70°C to 260°C | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |

| Detector | Mass Spectrometer (Quadrupole, Ion Trap) | mdpi.comsouthernforensic.org |

This table is interactive and provides a summary of typical GC-MS parameters.

High-Performance Liquid Chromatography (HPLC) (e.g., RP-HPLC, LC-UV)

High-performance liquid chromatography (HPLC) is a versatile technique that is particularly well-suited for the analysis of non-volatile or thermally labile compounds, making it an excellent alternative to GC for many tryptamine derivatives. proquest.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of these compounds. proquest.com

HPLC systems are often coupled with ultraviolet (UV) detectors, as the indole (B1671886) ring of tryptamines exhibits strong UV absorbance. proquest.com This allows for sensitive detection and quantification. proquest.com The use of photodiode array (PDA) detectors can provide spectral information, aiding in peak identification and purity assessment. proquest.com

For enhanced specificity and sensitivity, HPLC is frequently coupled with mass spectrometry (LC-MS). nih.govoup.com This combination is powerful for the analysis of tryptamines in complex matrices like blood and urine. nih.gov Electrospray ionization (ESI) is a common interface for LC-MS, as it is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]+), which is useful for molecular weight determination. mdpi.comsouthernforensic.org

Table 2: Example HPLC Method Parameters for Tryptamine Separation

| Parameter | Conditions | Reference |

| Column | C18 or Biphenyl stationary phase | proquest.com |

| Mobile Phase | Gradient elution with acetonitrile/water or methanol/water, often with acid modifiers (e.g., formic acid, TFA) | proquest.com |

| Flow Rate | 0.4 - 1.0 mL/min | proquest.com |

| Detector | UV/PDA (e.g., 220 nm, 280 nm) or Mass Spectrometer | proquest.com |

| Temperature | 35 - 50 °C | proquest.com |

This table is interactive and summarizes typical HPLC parameters for tryptamine analysis.

Capillary Electrophoresis (CE) for Tryptamine Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.govnih.gov

CE has been successfully applied to the analysis of tryptamine derivatives in various samples, including illicit drug seizures. nih.gov The separation can be optimized by adjusting parameters such as the pH and concentration of the background electrolyte, the applied voltage, and the use of organic modifiers or additives like cyclodextrins. nih.govnih.gov Detection in CE is commonly performed using UV absorbance. nih.gov For enhanced sensitivity and selectivity, CE can be coupled with laser-induced fluorescence (LIF) detection, which can achieve very low limits of detection, in the microgram-per-liter range. nih.gov

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 7-methyltryptamine and its derivatives. These methods provide detailed information about the molecular structure, connectivity, and elemental composition of the analytes.

Mass Spectrometry (MS, MS/MS, HRMS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is a cornerstone technique for the analysis of tryptamines, providing information on molecular weight and structure through fragmentation patterns. mdpi.compsu.edusouthernforensic.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound and its fragments, greatly aiding in identification. nih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. nih.gov In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and can be used to differentiate between isomers that may have identical precursor masses. psu.edu The characteristic fragmentation of tryptamines in positive ion mode often involves cleavage of the ethylamine (B1201723) side chain. psu.edusouthernforensic.orgnih.gov The primary fragment is typically an iminium ion, while another significant fragment corresponds to the indole ring. psu.edunih.gov

Table 3: Common Mass Spectral Fragments of Tryptamine Derivatives

| Compound Class | Precursor Ion | Key Fragment Ion(s) | Fragmentation Pathway | Reference |

| N,N-dialkyltryptamines | [M+H]+ | Iminium ion (e.g., m/z 58 for DMT) | α-cleavage at the ethylamine side chain | mdpi.compsu.edu |

| α-methyltryptamines | [M+H]+ | Indole-containing fragment (e.g., m/z 130) | Cleavage between α and β carbons | southernforensic.org |

| Hydroxylated tryptamines | [M+H]+ | Fragments with mass shift of +16 Da | Hydroxylation on the indole ring | nih.gov |

This table is interactive and details common MS fragmentation patterns for tryptamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including 7-methyltryptamine and its derivatives. researchgate.net Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most commonly used NMR techniques.

¹H-NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling. researchgate.net For 7-methyltryptamine, the ¹H-NMR spectrum would show distinct signals for the aromatic protons on the indole ring, the protons of the ethylamine side chain, and the protons of the methyl group. nih.gov

¹³C-NMR spectroscopy provides information about the different carbon atoms in a molecule. The chemical shift of each carbon signal is indicative of its electronic environment. nih.gov Together, ¹H and ¹³C-NMR data, often supplemented with two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), allow for the unambiguous assignment of the entire molecular structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational methods for the structural elucidation and confirmation of indolethylamine compounds. They provide valuable information about the molecule's functional groups and conjugated systems.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For 7-Methyltryptamine, the IR spectrum provides key signals that confirm its core structure. The primary amine (-NH2) and the indole N-H group exhibit characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching from the indole ring typically appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl side chain and the methyl group appears just below this value. Furthermore, the C=C stretching vibrations of the aromatic indole ring are observed in the 1450-1600 cm⁻¹ region. Far-infrared spectroscopy can also be used to investigate the fundamental low-frequency vibrational modes of the tryptamine structure. rsc.orgresearchgate.net The presence and position of these characteristic absorption bands allow for the confirmation of the 7-Methyltryptamine structure when compared against a reference standard.

Interactive Table 1: Characteristic Infrared (IR) Absorption Frequencies for 7-Methyltryptamine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | 3400 - 3500 |

| Amine N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as the indole ring system in 7-Methyltryptamine. The indole nucleus provides a characteristic UV absorption profile. Typically, tryptamines exhibit two main absorption bands. The first, more intense band (the B band) appears around 200-230 nm, and a second, broader band with fine structure (the L band) is observed around 270-290 nm. mu-varna.bg For instance, a study of various psychoactive tryptamines using HPLC with UV detection found maximum absorbance wavelengths that aid in their identification. proquest.com The precise position of the maximum absorption wavelength (λmax) can be influenced by the solvent and the specific substitution on the indole ring. nih.gov The UV-Vis spectrum of 7-Methyltryptamine serves as a useful fingerprint for its identification and can be used for quantification. mu-varna.bg

Sample Preparation and Derivatization Strategies for Analytical Studies

Effective sample preparation is a critical step to isolate the analyte of interest from complex matrices, remove interferences, and enhance detection sensitivity. nih.gov For tryptamines, common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). oup.comnih.gov Protein precipitation, often achieved by adding a solvent like acetonitrile, is a straightforward method for removing proteins from biological samples such as plasma. oup.comnih.gov LLE uses two immiscible solvents to separate the analyte based on its differential solubility, while SPE employs a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent. nih.govnih.gov

Derivatization is a chemical modification process frequently employed in the analysis of tryptamines to improve their analytical properties, particularly for gas chromatography (GC) analysis. psu.edu The primary goals of derivatization are to increase the volatility and thermal stability of the analyte and to enhance its detectability. psu.edunih.gov

Common derivatization strategies for tryptamines include:

Silylation: This involves replacing active hydrogen atoms (in -OH, -NH, and -SH groups) with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. Silylation is effective for making polar compounds like tryptamines more volatile for GC-MS analysis. nih.govresearchgate.netproquest.com

Acylation: This process introduces an acyl group. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) are used to create derivatives that are highly sensitive to electron capture detection (ECD) in GC. nih.gov Acylation of the amine groups in tryptamines can significantly improve chromatographic peak shape and detection limits. psu.edu

Fluorescence Labeling: For high-performance liquid chromatography (HPLC), derivatization can be used to attach a fluorescent tag to the molecule. Reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) react with primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection. researchgate.netthermofisher.com

The choice of derivatization reagent and strategy depends on the analytical technique being used (GC or LC), the specific functional groups on the tryptamine derivative, and the desired level of sensitivity. researchgate.netsigmaaldrich.com

Interactive Table 2: Common Derivatization Strategies for Tryptamine Analysis

| Strategy | Reagent Example | Target Functional Group | Analytical Technique | Purpose |

|---|---|---|---|---|

| Silylation | BSTFA, MSTFA | -NH, -OH | GC-MS | Increase volatility and thermal stability. researchgate.netproquest.com |

| Acylation | PFPA, HFBI | -NH, -OH | GC-MS (ECD) | Increase volatility and enhance detector response. psu.edunih.gov |

| Alkylation | Alkyl halides | -NH | GC-MS | Increase volatility, stabilize amine group. psu.edu |

Quantitative Analytical Method Validation in Research Matrices

To ensure that a quantitative method is reliable, accurate, and reproducible, it must undergo a thorough validation process. unodc.org For the analysis of tryptamines in research matrices like plasma, urine, or other biological tissues, method validation is performed according to internationally recognized guidelines. oup.comunodc.org The key parameters assessed during validation are outlined below.

Specificity and Selectivity: This parameter demonstrates that the analytical method can unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. unodc.org This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the analyte's retention time. researchgate.net

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is determined by analyzing a series of calibration standards over a specified concentration range (e.g., 0.5–100 ng/mL). oup.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent bias. researchgate.net Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). researchgate.net Validation studies typically require bias to be within ±15-20% and imprecision to be <15-20% CV. oup.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov

Recovery: Extraction recovery assesses the efficiency of the sample preparation process by comparing the analyte response in a pre-extracted sample to that of a post-extracted sample. researchgate.net Studies on tryptamines have reported extraction efficiencies of around 50% or higher. oup.comresearchgate.net

Matrix Effects: These are the effects of co-eluting, undetected matrix components on the ionization of the target analyte in mass spectrometry. oup.com Matrix effects are evaluated by comparing the analyte response in a post-extracted matrix sample to the response in a pure solvent, with significant ion enhancement or suppression indicating a matrix effect. oup.comresearchgate.net

Stability: The stability of the analyte is evaluated under various conditions that could be encountered during sample handling, storage, and analysis, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. researchgate.net

A study developing and validating an LC-MS/MS method for substituted tryptamines in plasma provides a practical example of these parameters. oup.comnih.gov

Interactive Table 3: Example of Validation Parameters for a Tryptamine LC-MS/MS Method in Plasma

| Validation Parameter | Typical Result/Acceptance Criteria | Reference |

|---|---|---|

| Linearity Range | 0.5 - 100 ng/mL | oup.comnih.gov |

| Correlation Coefficient (r²) | > 0.99 | nih.gov |

| Accuracy (Bias) | Within ±20% | oup.comresearchgate.net |

| Precision (Imprecision, %CV) | < 20% | oup.comresearchgate.net |

| Extraction Recovery | ~50% | oup.comresearchgate.net |

| Matrix Effect (%CV) | < 18.3% | oup.comresearchgate.net |

| LOD | 0.05 ng/mL | researchgate.net |

| LOQ | 0.5 ng/mL | oup.com |

Computational and Theoretical Investigations of 2 7 Methyl 1h Indol 3 Yl Ethylamine

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed in drug discovery to understand how a ligand, such as 7-methyltryptamine (B88337), might interact with a biological target, typically a protein receptor, at the atomic level. nih.govnih.gov The process involves sampling various conformations of the ligand within the active site of the receptor and then using a scoring function to rank these conformations based on their binding affinity. nih.gov

For 7-methyltryptamine, molecular docking simulations would typically be performed against serotonin (B10506) (5-HT) receptors (e.g., 5-HT1A, 5-HT2A) or other potential targets like the N-methyl-D-aspartate (NMDA) receptor, given the known activity of related tryptamines. nih.govmeduniwien.ac.at These simulations can reveal key intermolecular interactions that stabilize the ligand-receptor complex. Lower docking scores generally indicate stronger binding interactions. nih.gov

Key interactions for tryptamine (B22526) derivatives within receptor binding pockets often include:

Hydrogen Bonding: The ethylamine (B1201723) side chain's primary amine and the indole (B1671886) ring's N-H group are potential hydrogen bond donors, interacting with specific amino acid residues in the receptor. nih.govnih.gov

Pi-Stacking and Hydrophobic Interactions: The aromatic indole ring can engage in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site. nih.gov

While specific docking studies exclusively focused on 7-methyltryptamine are not extensively detailed in publicly available literature, the principles derived from studies of similar indole-containing ligands can be applied. The 7-methyl group would influence the binding by introducing steric bulk and altering the electronic properties of the indole ring, which could either enhance or hinder its fit and interaction with the receptor's binding pocket.

| Type of Interaction | Molecular Moiety Involved (7-Methyltryptamine) | Potential Interacting Receptor Residues | Significance |

|---|---|---|---|

| Hydrogen Bond (Donor) | Ethylamine (-NH2) | Aspartate, Glutamate (B1630785), Serine | Crucial for anchoring the ligand in the binding pocket. |

| Hydrogen Bond (Donor) | Indole N-H | Serine, Threonine, Asparagine | Contributes to binding affinity and specificity. |

| Pi-Pi Stacking | Indole Ring | Phenylalanine, Tyrosine, Tryptophan | Stabilizes the complex through aromatic interactions. |

| Hydrophobic/van der Waals | Indole Ring, 7-Methyl Group | Leucine, Valine, Isoleucine | Affects the overall fit and binding energy of the ligand. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods solve approximations of the Schrödinger equation to provide insights into properties that are difficult to measure experimentally. For 7-methyltryptamine, DFT calculations could be employed to determine:

Molecular Geometry: Predicting the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These properties are fundamental to understanding how the molecule will interact with receptors and other molecules.

Reactivity Descriptors: The energies of the HOMO and LUMO orbitals can be used to predict the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, with a smaller gap suggesting higher reactivity.

Spectroscopic Properties: Predicting vibrational frequencies (infrared spectra) and NMR chemical shifts to aid in the experimental characterization of the compound.

While specific DFT studies on 7-methyltryptamine are not prominent in the reviewed literature, this approach is standard for characterizing novel psychoactive compounds and understanding the electronic effects of substituents, such as the methyl group at the 7-position, on the indole ring's reactivity and interaction capabilities.

Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.govmdpi.com By simulating the motions of atoms and molecules, MD can be used to study the stability of a ligand-protein complex, explore conformational changes, and analyze the energetics of binding. nih.govnih.govosti.gov

Following molecular docking, an MD simulation would typically be run on the predicted 7-methyltryptamine-receptor complex. biorxiv.org This would involve placing the complex in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms to model their movement over a specific period, often nanoseconds to microseconds. mdpi.com

Key insights from MD simulations of a 7-methyltryptamine-receptor complex would include:

Binding Stability: Assessing whether the ligand remains stably bound within the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to evaluate stability. biorxiv.org

Conformational Flexibility: Observing how the ligand and protein adapt their shapes to optimize interactions. This is crucial as both molecules are flexible, not static entities. nih.gov

Interaction Dynamics: Analyzing the persistence of specific interactions (like hydrogen bonds) identified in docking studies over the course of the simulation.

Binding Free Energy Calculations: More advanced techniques, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. researchgate.netlibretexts.org The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds based on their molecular descriptors (physicochemical properties or structural features). libretexts.orgnih.govsysrevpharm.org

A Holographic QSAR (HQSAR) study investigated the inhibitory potencies of 64 tryptamine derivatives, including 7-methyltryptamine, at the NMDA, 5-HT1A, and 5-HT2A receptors. nih.gov The study generated models to predict the pIC50 values based on structural fragments. The results indicated that the methyl group at position 7 has a significant impact on biological activity. nih.gov

The study's findings regarding the 7-methyl substitution were:

NMDA Receptor: The methyl group at position 7 was found to have a "decisive negative influence" on the compound's ability to inhibit [3H]MK-801 binding. nih.gov

5-HT1A and 5-HT2A Receptors: A methyl substitution at position 7 was generally found to be "less advantageous" for activity at these serotonin receptor subtypes. nih.gov In contrast, halogen substituents at this position were tolerated. nih.gov

These findings suggest that for these specific receptor targets, steric bulk or the electronic properties of a methyl group at the 7-position are detrimental to binding affinity compared to other substituents or an unsubstituted indole ring.

| Receptor Target | Effect of 7-Methyl Substitution on Binding Affinity | Interpretation |

|---|---|---|

| NMDA | Decisive Negative Influence | The 7-methyl group significantly reduces the compound's potency at this receptor. |

| 5-HT1A | Less Advantageous | The 7-methyl group is not favorable for high activity compared to other substitutions. |

| 5-HT2A | Less Advantageous | Similar to 5-HT1A, the 7-methyl group tends to decrease binding potency. |

In Silico Metabolite Prediction and Pathway Analysis

In silico metabolite prediction uses computational algorithms to predict how a compound might be metabolized by the body. nih.gov These tools are valuable in early drug development to identify potentially active or toxic metabolites. nih.gov Software platforms like GLORYx, BioTransformer, SyGMa, and MetaPredictor use rule-based systems or machine learning models to predict the products of common metabolic reactions. nih.govnih.govresearchgate.netresearchgate.net

The metabolism of tryptamines is primarily mediated by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes (e.g., CYP2D6). tandfonline.com Common metabolic pathways for tryptamine derivatives include:

Phase I Reactions:

Oxidative deamination of the ethylamine side chain.

Hydroxylation at various positions on the indole ring (e.g., C4, C5, C6).

N-dealkylation (not applicable to the primary amine of 7-methyltryptamine but relevant for N,N-disubstituted tryptamines). nih.gov

Phase II Reactions:

N-acetylation of the primary amine. mdpi.com

Glucuronidation or sulfation of hydroxylated metabolites. mdpi.com

For 7-methyltryptamine, in silico tools would predict a range of potential metabolites based on these known biotransformations. The presence of the 7-methyl group could influence the preferred sites of hydroxylation on the indole ring due to steric or electronic effects.

| Metabolic Pathway | Predicted Metabolite | Enzyme Family |

|---|---|---|

| Indole Hydroxylation | 4-Hydroxy-7-methyltryptamine | Cytochrome P450 (CYP) |

| Indole Hydroxylation | 5-Hydroxy-7-methyltryptamine | Cytochrome P450 (CYP) |

| Indole Hydroxylation | 6-Hydroxy-7-methyltryptamine | Cytochrome P450 (CYP) |

| Oxidative Deamination | 7-Methyl-indole-3-acetaldehyde | Monoamine Oxidase (MAO) |

| Further Oxidation | 7-Methyl-indole-3-acetic acid | Aldehyde Dehydrogenase |

| N-Acetylation | N-Acetyl-7-methyltryptamine | N-acetyltransferase (NAT) |

Role As a Synthetic Intermediate and Chemical Biology Probe

Precursor in the Synthesis of Complex Indole (B1671886) Derivatives

The tryptamine (B22526) skeleton is a fundamental component of numerous complex indole alkaloids, a large class of naturally occurring compounds with diverse and potent biological activities. The biosynthesis of these alkaloids, such as those in the Aspidosperma and Strychnos families, originates from tryptamine and a monoterpene unit. mit.eduvu.nlmit.edu Synthetic chemists often mimic these biosynthetic pathways, using tryptamine derivatives as starting materials to construct the characteristic polycyclic frameworks of these natural products. chemrxiv.org

While specific total syntheses commencing directly from 7-methyltryptamine (B88337) are not extensively documented in readily available literature, its structural role is well-established. The presence of the methyl group at the 7-position of the indole ring makes it a valuable precursor for creating synthetic analogues of complex alkaloids. General synthetic strategies, such as those involving Brønsted acid-catalyzed tandem cyclization of tryptamine-ynamides or intramolecular cycloadditions, provide pathways to the core structures of alkaloids like aspidospermidine. chemrxiv.org By starting with 7-methyltryptamine, these routes would yield analogues bearing a methyl group on the aromatic ring, allowing for the exploration of structure-activity relationships. Similarly, the communesin family of alkaloids, which feature a complex heptacyclic core, are synthesized through strategies that often involve the coupling and rearrangement of tryptamine-derived fragments. mit.edunih.govacs.org The use of 7-methyltryptamine in such synthetic sequences would predictably lead to novel communesin analogues.

Reactant for β-Carboline Formation and Analogues

One of the most significant applications of 7-methyltryptamine in synthesis is its use as a reactant in the Pictet-Spengler reaction to form tetrahydro-β-carbolines. nih.govrsc.org This reaction involves the condensation of a β-arylethylamine, such as 7-methyltryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to close the new ring. mdpi.com The resulting tetrahydro-β-carboline scaffold is the core structure of many biologically active natural products and synthetic compounds. mdpi.com

The reaction proceeds by forming an iminium ion intermediate, which is then attacked by the electron-rich indole nucleus to form the new carbon-carbon bond, yielding the tetracyclic β-carboline system. nih.gov The reaction can be carried out under various conditions, including traditional heating in acid, or using modern methods like microwave assistance, which can significantly accelerate the process. nih.gov The choice of the aldehyde or ketone reactant determines the substitution at the C-1 position of the resulting β-carboline, allowing for the synthesis of a wide array of analogues.

A notable example involves the synthesis of 7-alkoxy/hydroxy-α-methyltryptamines, where a key step is the Fischer-type cyclization of a hydrazone to yield a 3-methyl-1-oxo-1,2,3,4-tetrahydro-β-carboline derivative, which is then hydrolyzed to the final tryptamine product. This demonstrates the utility of β-carboline formation as a strategic step in the synthesis of substituted tryptamines themselves.